4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, along with two methyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. One common method includes dissolving the starting material in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is quenched with a saturated solution of sodium thiosulfate, filtered, and washed with water. The product is obtained by vacuum drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents and organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of chlorine and iodine atoms enhances its binding affinity and selectivity towards these targets. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the methyl groups at the 2 and 7 positions.
6-Chloro-7-iodo-7-deazapurine: Another related compound with a similar core structure but different substitution pattern.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom and methyl groups, used in the synthesis of various pharmaceutical intermediates.
Uniqueness
4-Chloro-5-iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms along with two methyl groups. This combination of substituents enhances its chemical reactivity and potential applications in various fields. The compound’s unique structure allows for the formation of diverse derivatives with specific biological and chemical properties.
Properties
Molecular Formula |
C8H7ClIN3 |
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Molecular Weight |
307.52 g/mol |
IUPAC Name |
4-chloro-5-iodo-2,7-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-11-7(9)6-5(10)3-13(2)8(6)12-4/h3H,1-2H3 |
InChI Key |
LUTVHBOBKKEWGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2C)I)C(=N1)Cl |
Origin of Product |
United States |
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